5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Description
Properties
Molecular Formula |
C15H19FN2 |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H19FN2/c1-11-13(6-9-18-7-2-3-8-18)14-10-12(16)4-5-15(14)17-11/h4-5,10,17H,2-3,6-9H2,1H3 |
InChI Key |
NODOPLFSLMMAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclocondensation
The Fischer indole synthesis offers a direct route to construct the 5-fluoro-2-methylindole scaffold. Reacting 4-fluorophenylhydrazine with 2-butanone under acidic conditions (e.g., HCl in ethanol) yields 5-fluoro-2-methylindole . This method capitalizes on the ketone’s α-methyl group to direct cyclization, producing the 2-methyl substituent. Typical conditions involve refluxing at 80–100°C for 12–24 hours, achieving yields of 60–75%.
C-3 Functionalization via Directed Metalation
To introduce the 2-(pyrrolidin-1-yl)ethyl group at position 3, a directed ortho metalation (DoM) strategy is employed:
-
NH Protection : The indole nitrogen is protected with a trimethylsilylethoxymethyl (SEM) group using SEM-Cl and NaH in THF (0°C to RT, 2 hours).
-
Lithiation : The protected indole is treated with lithium diisopropylamide (LDA) at -78°C in THF, deprotonating position 3.
-
Alkylation : Quenching the lithiated species with 1-(2-bromoethyl)pyrrolidine introduces the side chain. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| SEM Protection | SEM-Cl, NaH, THF, 0°C→RT | 85 |
| Lithiation & Alkylation | LDA, 1-(2-bromoethyl)pyrrolidine, -78°C | 40–50 |
| Deprotection | TBAF, THF, RT | 90 |
Vilsmeier-Haack Formylation Followed by Reductive Amination
Formylation at Position 3
Treating 5-fluoro-2-methylindole with POCl₃ and DMF in dichloroethane (60°C, 6 hours) installs a formyl group at position 3, yielding 5-fluoro-2-methyl-1H-indole-3-carbaldehyde . This intermediate is pivotal for subsequent chain elongation.
Reductive Amination
The aldehyde undergoes reductive amination with 2-(pyrrolidin-1-yl)ethylamine in methanol, using NaBH₃CN as the reducing agent (RT, 12 hours). The reaction proceeds via imine formation, followed by reduction to the secondary amine.
Optimization Insight :
-
Solvent Choice : Methanol outperforms THF due to better amine solubility.
-
Catalyst : Acetic acid (10 mol%) accelerates imine formation.
-
Yield : 55–65% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Nucleophilic Aromatic Substitution (NAS) on Halogenated Intermediates
Bromination at Position 3
Electrophilic bromination of 5-fluoro-2-methylindole using N-bromosuccinimide (NBS) in DMF (RT, 4 hours) affords 3-bromo-5-fluoro-2-methylindole . Selectivity for position 3 is ensured by the electron-donating methyl group at position 2.
Displacement with Pyrrolidine
Heating the bromide with excess pyrrolidine in DMSO (100°C, 24 hours) facilitates NAS, replacing bromine with the 2-(pyrrolidin-1-yl)ethyl group. CuI (10 mol%) enhances reactivity by stabilizing the transition state.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 50–60% |
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on efficiency, scalability, and practicality:
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Fischer + DoM | High regioselectivity | Low alkylation yield (40–50%) | Small-scale research |
| Vilsmeier + Reductive | Mild conditions | Multi-step purification | Intermediate-scale synthesis |
| NAS | Direct C–N bond formation | Requires Cu catalyst | Industrial applications |
Industrial-Scale Considerations
For bulk production, the NAS route is favored due to fewer steps and compatibility with continuous flow reactors. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at Position 3: Pyrrolidine vs. Triazole Derivatives
Compound 5b/5e (–7):
- Structure : 5-Fluoro-3-(2-(4-(aryl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole.
- Key Differences : Replaces the pyrrolidine group with a triazole ring (linked to aryl groups like 3-methoxyphenyl or 4-fluorophenyl).
- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 42% (5b) and 22% (5e). Lower yields compared to iodine-catalyzed reactions for other indoles (e.g., 98% yield in , Entry 16) .
- Biological Relevance : Designed as antioxidants, highlighting the role of electron-withdrawing substituents (e.g., fluorine) in redox modulation.
5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole ():
- Structure : Bromine at position 5 and a methylpyrrolidine-methyl chain at position 3.
- Key Differences : Bromine (bulkier, less electronegative than fluorine) and a rigid pyrrolidine-methyl linkage. May exhibit distinct pharmacokinetics due to halogen size.
Substitution at Position 2: Methyl vs. Pyridine or Pyrrolidine
5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole ():
- Structure : Pyrrolidine directly attached at position 2 (vs. methyl in the target compound).
- Molecular Weight : 204.24 g/mol (lighter due to absence of ethyl-pyrrolidine chain).
- Implications : Position 2 substituents influence steric interactions; pyrrolidine here may enhance basicity compared to methyl.
5-Fluoro-2-pyridin-2-yl-1H-indole ():
- Structure : Pyridine ring at position 2.
- Molecular Weight : 212.22 g/mol.
Substituent Chain Variations at Position 3
5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole ():
- Structure : Tetrahydro-pyranylmethyl group at position 3.
- Physical Properties :
- Molecular weight: 233.28 g/mol.
- Predicted pKa: 16.42 (basic nitrogen absent, unlike pyrrolidine).
2-(5-Fluoro-1H-indol-3-yl)ethanol ():
- Structure : Hydroxyethyl group at position 3.
- Simpler Chain : Lacks the pyrrolidine moiety, reducing complexity and basicity. Used as a precursor in indole alkaloid synthesis.
Functional Group Modifications: Carboxylates and Esters
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate ():
- Structure : Carboxylate ester at position 2 and hydroxyl at position 3.
- Physical Properties :
- Molecular weight: 223.2 g/mol.
- Predicted pKa: 8.20 (hydroxyl group).
- Applications : Ester groups are common prodrug motifs; hydrolysis could yield active carboxylic acids.
Table 1: Structural and Physical Properties
Biological Activity
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, also known as a derivative of indole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a fluorine atom and a pyrrolidine moiety, which may influence its pharmacological properties.
- Molecular Formula : C15H19FN2
- Molecular Weight : 250.33 g/mol
- CAS Number : 1218-09-3
The biological activity of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is primarily attributed to its interaction with various receptor systems, including the cannabinoid receptors. Research indicates that compounds with similar structures can act as selective ligands for these receptors, influencing pathways related to pain modulation, appetite regulation, and neuroprotection.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antinociceptive Effects : Studies suggest that derivatives of indole can exhibit pain-relieving properties through modulation of the cannabinoid receptor system.
- Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly linked to reduced oxidative stress and inflammation.
- Antimicrobial Activity : The presence of the pyrrolidine group may enhance the antibacterial and antifungal properties of this compound.
Antinociceptive Activity
A study demonstrated that similar indole derivatives showed significant antinociceptive activity in animal models, suggesting that 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole may also possess similar effects. The mechanism was proposed to involve the modulation of pain pathways through cannabinoid receptor activation .
Neuroprotective Effects
Research has shown that compounds with indole structures can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective effects were evaluated using cell viability assays in cultured neurons, where the compound exhibited a dose-dependent protective effect against neurotoxic agents .
Antimicrobial Activity
In vitro studies have indicated that 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole demonstrates antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
| Bacillus subtilis | 8.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the indole structure significantly influence biological activity. The introduction of fluorine at the 5-position and a pyrrolidine group enhances receptor binding affinity and selectivity for cannabinoid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
